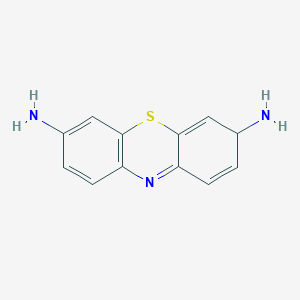
2-(2-chloro-4-cyanophenoxy)-N-(prop-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-cyanophenoxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound Its structure includes a phenoxy group substituted with chlorine and a cyano group, an acetamide moiety, and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-cyanophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: The starting material, 2-chloro-4-cyanophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the acetamide group: The phenoxy intermediate is then reacted with an acetamide derivative under suitable conditions to introduce the acetamide group.
Addition of the propynyl group: Finally, the propynyl group is introduced through a coupling reaction, such as a Sonogashira coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the cyano group, converting it to an amine or other reduced forms.
Substitution: The chlorine atom on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Applications De Recherche Scientifique
2-(2-chloro-4-cyanophenoxy)-N-(prop-2-yn-1-yl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-cyanophenoxy)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chloro-4-cyanophenoxy)-N-(prop-2-yn-1-yl)acetamide: can be compared with other phenoxyacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H9ClN2O2 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
2-(2-chloro-4-cyanophenoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-5-15-12(16)8-17-11-4-3-9(7-14)6-10(11)13/h1,3-4,6H,5,8H2,(H,15,16) |
Clé InChI |
GHVWYVSMRCXHJK-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)COC1=C(C=C(C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
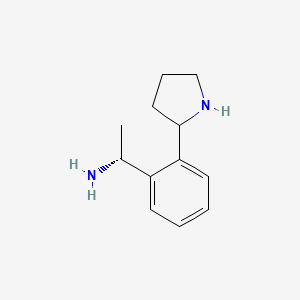
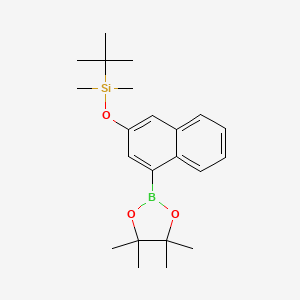
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
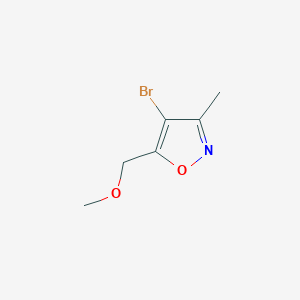
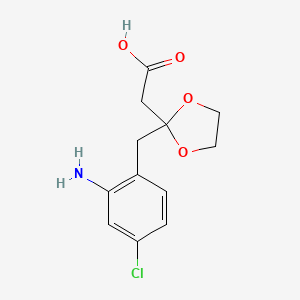

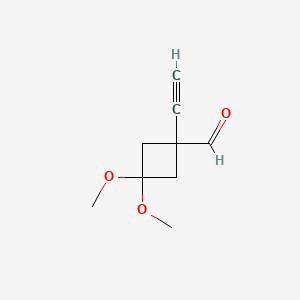
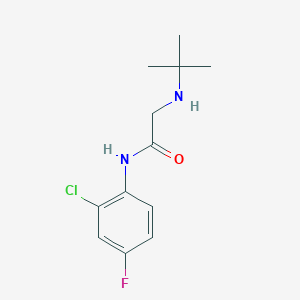
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
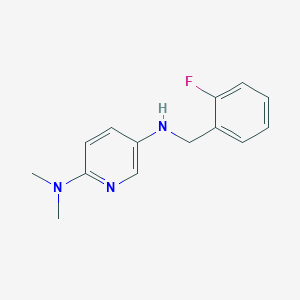

![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
